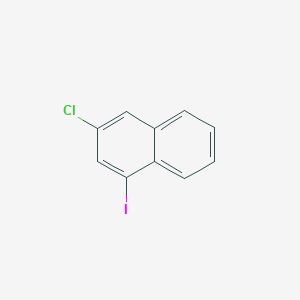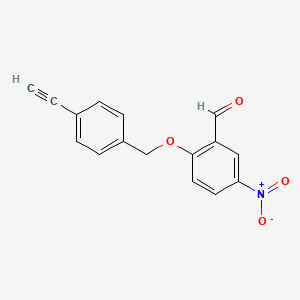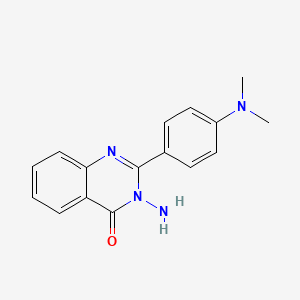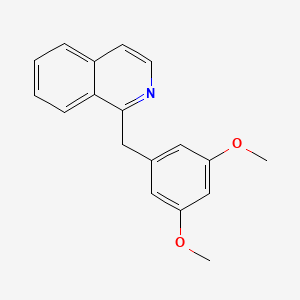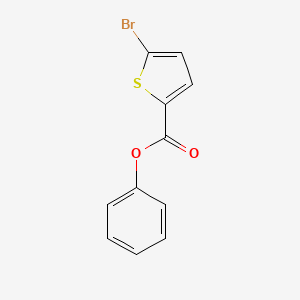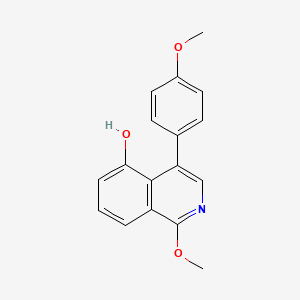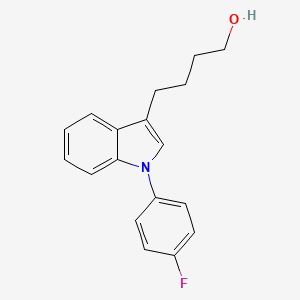
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a chemical compound with a complex structure that includes an indole ring substituted with a 4-fluorophenyl group and a butanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with indole-3-carboxaldehyde to form the indole core. This intermediate is then subjected to a Grignard reaction with 4-bromobutan-1-ol to introduce the butanol side chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanal or 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanone .
Wissenschaftliche Forschungsanwendungen
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The butanol side chain can influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluorophenyl)butan-1-ol
- 2-(4-Fluorophenyl)-3-butyn-2-ol
- (S)-1-(3-Fluorophenyl)propan-1-ol
- (S)-1-(2-Fluorophenyl)propan-1-ol
Uniqueness
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is unique due to its specific combination of an indole ring, a fluorophenyl group, and a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C18H18FNO |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
4-[1-(4-fluorophenyl)indol-3-yl]butan-1-ol |
InChI |
InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-13-14(5-3-4-12-21)17-6-1-2-7-18(17)20/h1-2,6-11,13,21H,3-5,12H2 |
InChI-Schlüssel |
IXEMBSWBEZTOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



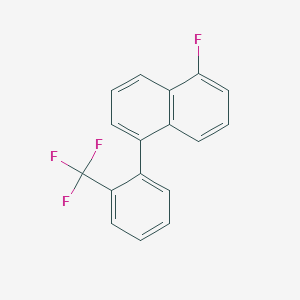
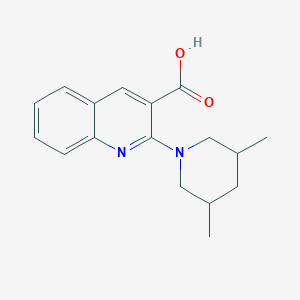
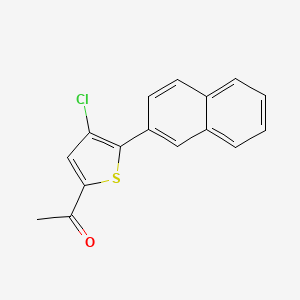
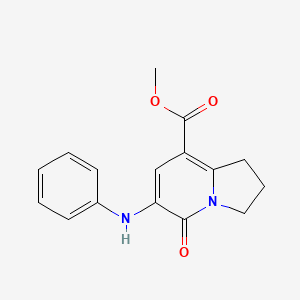
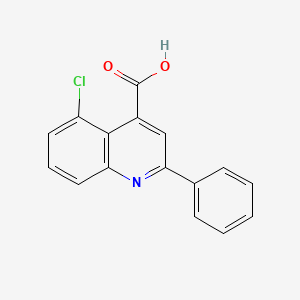
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
